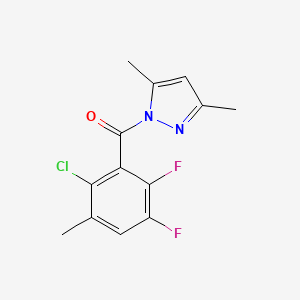
(2-chloro-5,6-difluoro-3-methylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoic acid and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, chlorination, and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to specific biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, difluoro, and methyl groups on the benzoyl moiety, along with the pyrazole ring, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H11ClF2N2O |
|---|---|
Peso molecular |
284.69 g/mol |
Nombre IUPAC |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClF2N2O/c1-6-4-9(15)12(16)10(11(6)14)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
Clave InChI |
JHBZNESMOWCVHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C(=O)N2C(=CC(=N2)C)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


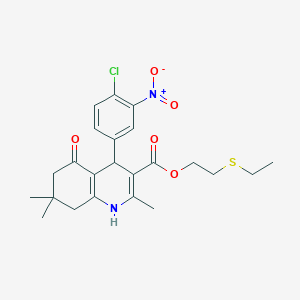
![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008737.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
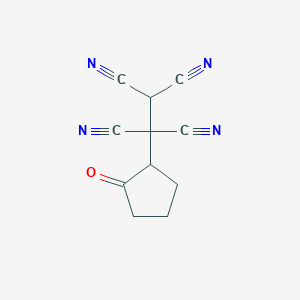
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)


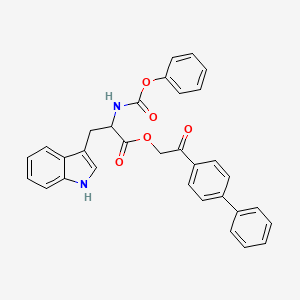
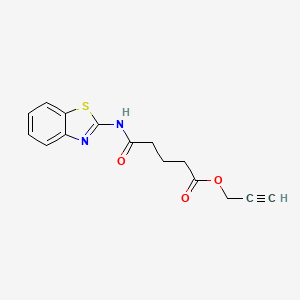
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
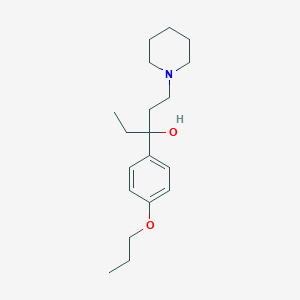
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
